Ethyl indoline-5-carboxylate Ethyl indoline-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17898307
InChI: InChI=1S/C11H13NO2/c1-2-14-11(13)9-3-4-10-8(7-9)5-6-12-10/h3-4,7,12H,2,5-6H2,1H3
SMILES:
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol

Ethyl indoline-5-carboxylate

CAS No.:

Cat. No.: VC17898307

Molecular Formula: C11H13NO2

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

Ethyl indoline-5-carboxylate -

Specification

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
IUPAC Name ethyl 2,3-dihydro-1H-indole-5-carboxylate
Standard InChI InChI=1S/C11H13NO2/c1-2-14-11(13)9-3-4-10-8(7-9)5-6-12-10/h3-4,7,12H,2,5-6H2,1H3
Standard InChI Key UAMGFOJAOIQXLF-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC2=C(C=C1)NCC2

Introduction

Structural and Chemical Distinctions Between Indole and Indoline Derivatives

Indole and indoline share a bicyclic framework but differ in saturation. Indole (C₈H₇N) features an aromatic pyrrole ring fused to benzene, whereas indoline (C₈H₉N) is its fully hydrogenated analog. This saturation confers distinct electronic and steric properties. For example, indoline’s reduced nitrogen ring enhances conformational flexibility and alters π-electron delocalization, impacting reactivity in substitution and addition reactions .

Ethyl indole-5-carboxylate, a widely studied analog, serves as a precursor in pharmaceutical and agrochemical synthesis due to its electron-rich aromatic system . By contrast, ethyl indoline-5-carboxylate’s saturated structure may favor different reactivity patterns, such as increased susceptibility to electrophilic attacks at the carboxylate group or enhanced stability under reducing conditions.

Synthetic Strategies for Indoline Carboxylates

Although no direct synthesis of ethyl indoline-5-carboxylate is documented in the provided sources, methodologies for analogous indole carboxylates offer plausible routes. For instance, ethyl indole-5-carboxylate is synthesized via:

  • Regioselective iodination: Ethyl 1H-indole-2-carboxylate undergoes bis-iodination at C3 and C5 positions, followed by zinc-mediated dehalogenation to yield ethyl 5-iodo-indole-2-carboxylate .

  • Catalytic hydrogenation: Indole derivatives can be hydrogenated to indolines using palladium or platinum catalysts under high-pressure H₂. Applying this to ethyl indole-5-carboxylate would yield ethyl indoline-5-carboxylate, though reaction conditions must be optimized to preserve the ester group .

A hypothetical synthesis pathway for ethyl indoline-5-carboxylate might involve:

  • Step 1: Hydrogenation of ethyl indole-5-carboxylate using Pd/C in ethanol under 50 psi H₂.

  • Step 2: Purification via column chromatography to isolate the saturated product.

Key challenges include avoiding over-reduction of the ester moiety and managing regioselectivity if substituents are present.

Physicochemical Properties and Spectral Characterization

While specific data for ethyl indoline-5-carboxylate are unavailable, related compounds provide benchmarks. Ethyl 2-methyl-1H-indole-5-carboxylate (CAS 53600-12-7), for example, has a molecular weight of 203.24 g/mol, density of 1.2 g/cm³, and boiling point of 353.5°C . Its indoline analog would likely exhibit:

  • Higher density: Due to increased saturation and molecular packing efficiency.

  • Lower melting/boiling points: Reduced aromaticity decreases intermolecular π-π interactions.

  • Altered solubility: Enhanced polarity from the saturated NH group may improve aqueous solubility compared to indole derivatives.

Spectroscopic characterization would involve:

  • ¹H NMR: Downfield shifts for protons adjacent to the carboxylate group (δ 4.2–4.4 ppm for the ethyl CH₂), and upfield shifts for indoline’s NH proton (δ 3.1–3.3 ppm).

  • IR: Strong C=O stretch near 1700 cm⁻¹ and N-H stretch around 3300 cm⁻¹ .

Applications in Pharmaceutical and Agrochemical Research

Indole carboxylates are prized for their bioactivity. Ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylate derivatives exhibit potent antimycobacterial activity (MIC 0.25–16 µg/mL against Mycobacterium tuberculosis) . Indoline analogs could offer improved pharmacokinetics due to enhanced metabolic stability. Potential applications include:

  • Antitubercular agents: Saturated structures may reduce cytotoxicity while maintaining efficacy against drug-resistant strains.

  • Neurological therapeutics: Indoline’s conformational flexibility could enhance binding to serotonin or dopamine receptors .

  • Agrochemicals: Increased stability under UV exposure and hydrolysis compared to indole derivatives .

Biological Activity and Mechanistic Studies

Indole carboxylates modulate cell signaling pathways, particularly those involving kinases and GPCRs . Ethyl indoline-5-carboxylate might similarly inhibit enzymes like cyclooxygenase-2 (COX-2) or phosphodiesterases (PDEs). Computational docking studies could predict binding affinities for these targets, leveraging indoline’s unique stereoelectronic profile.

Material Science Applications

Indole derivatives are explored in polymer and nanocomposite synthesis . Indoline’s reduced ring could enhance compatibility with hydrophobic matrices or facilitate covalent functionalization via amine groups. For example, ethyl indoline-5-carboxylate might serve as a monomer in polyamides or polyurethanes, offering tunable thermal and mechanical properties.

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